molecular formula C7H4Cl2N2 B1424194 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190320-38-7

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1424194
CAS No.: 1190320-38-7
M. Wt: 187.02 g/mol
InChI Key: SYXFRNASBZLFLK-UHFFFAOYSA-N
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Future Directions

The future directions for “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its potential biological activities and applications. For instance, similar compounds have been studied for their potential as α-amylase inhibitors, which could be useful in treating diabetes .

Biochemical Analysis

Biochemical Properties

Related compounds have been shown to interact with various enzymes and proteins . For instance, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, displaying antitumor activities against cancer cell lines .

Cellular Effects

Related compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine is not well-established. Related compounds have been found to interact with tubulin by forming hydrogen bonds with colchicine sites . This interaction disrupts tubulin microtubule dynamics, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Related compounds have shown to cause significant changes in cellular function over time .

Dosage Effects in Animal Models

Related compounds have shown to exhibit antinociceptive, antiedematous, and antiallodynic activity in animal models .

Metabolic Pathways

Related compounds have been found to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose .

Transport and Distribution

Related compounds have shown to be transported and distributed within cells and tissues in a manner that influences their localization or accumulation .

Subcellular Localization

Related compounds have shown to disrupt tubulin microtubule dynamics at the cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloropyridine with an appropriate amine under high-temperature conditions to form the desired pyrrolo[2,3-c]pyridine ring system . The reaction conditions often require the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the bulk synthesis of this compound likely follows similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active molecules and a useful tool in medicinal chemistry research .

Properties

IUPAC Name

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXFRNASBZLFLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-1H-pyrrolo[2,3-c]pyridine
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3,5-dichloro-1H-pyrrolo[2,3-c]pyridine
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3,5-dichloro-1H-pyrrolo[2,3-c]pyridine
Reactant of Route 6
3,5-dichloro-1H-pyrrolo[2,3-c]pyridine

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